![molecular formula C17H16BrN3O4 B391429 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B391429.png)
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a morpholine ring, and a nitro group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol typically involves multiple steps, starting with the preparation of the core cyclohexadienone structure. The bromination of the cyclohexadienone is followed by the introduction of the morpholine and aniline groups through nucleophilic substitution reactions. The nitro group is then added via nitration reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce a wide range of substituted cyclohexadienone derivatives.
Wissenschaftliche Forschungsanwendungen
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique functional groups.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromomethyl methyl ether: A simpler brominated compound used in organic synthesis.
Latanoprost Related Compound E: A prostaglandin analog with different functional groups but similar complexity.
Uniqueness
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol is unique due to its combination of bromine, nitro, and morpholine groups, which provide a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H16BrN3O4 |
|---|---|
Molekulargewicht |
406.2g/mol |
IUPAC-Name |
2-bromo-6-[(4-morpholin-4-ylphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C17H16BrN3O4/c18-16-10-15(21(23)24)9-12(17(16)22)11-19-13-1-3-14(4-2-13)20-5-7-25-8-6-20/h1-4,9-11,22H,5-8H2 |
InChI-Schlüssel |
CBEHOFVPOBZZMW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


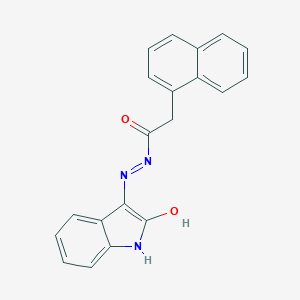
![3-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl 3,5-bisnitrobenzoate](/img/structure/B391348.png)

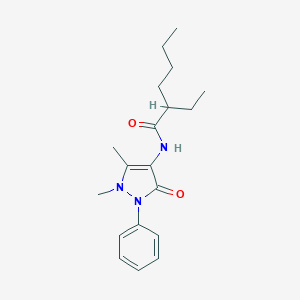
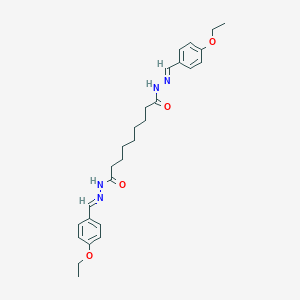
![N'-[(2-chloro-3-quinolinyl)methylene]-1-nonanesulfonohydrazide](/img/structure/B391355.png)
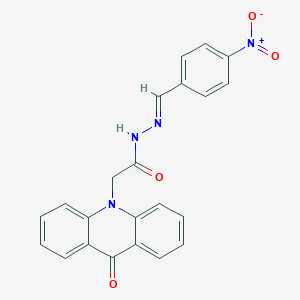
![2-(2-cyanophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide](/img/structure/B391357.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B391360.png)
![2,4-Dichlorobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391361.png)
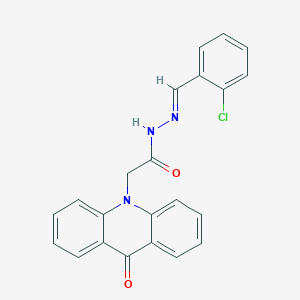
![2-({[2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-chloro-6-iodophenol](/img/structure/B391365.png)
![2-({[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl)-4-chloro-6-iodophenol](/img/structure/B391371.png)
![N-{4-[(5-chloro-2-hydroxy-3-iodobenzylidene)amino]phenyl}acetamide](/img/structure/B391372.png)
